Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide
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Overview
Description
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[111]pentan-1-yl]boranuide is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the unique properties of the bicyclo[1.1.1]pentane core present synthetic challenges. advancements in the functionalization of bridge positions in bicyclo[1.1.1]pentane derivatives are paving the way for scalable production methods .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Mechanism of Action
The mechanism by which potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects is primarily through its interaction with molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance the compound’s binding affinity and selectivity for specific targets. This unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]borate: This compound features a similar bicyclo[1.1.1]pentane core but with a methoxycarbonyl group instead of an oxolan-3-yl group.
Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide: Another similar compound with a pentafluoroethyl group.
Uniqueness
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[11The oxolan-3-yl group provides additional sites for chemical modification, making it a versatile building block for various applications in chemistry and materials science .
Properties
Molecular Formula |
C9H13BF3KO |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C9H13BF3O.K/c11-10(12,13)9-4-8(5-9,6-9)7-1-2-14-3-7;/h7H,1-6H2;/q-1;+1 |
InChI Key |
ATTYRPDFYQJFKZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C3CCOC3)(F)(F)F.[K+] |
Origin of Product |
United States |
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